molecular formula C22H18N4O5S B2555441 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893942-96-6

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2555441
M. Wt: 450.47
InChI Key: RBXKBUBUPIINMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O5S and its molecular weight is 450.47. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation

The compound is involved in the synthesis and evaluation for its potential as an anti-inflammatory agent. Nikalje et al. (2015) synthesized a series of compounds related to the chemical structure mentioned, which showed promising anti-inflammatory activity in both in vitro and in vivo models. The study emphasized microwave-assisted synthesis and evaluated the compounds using protein denaturation and rat paw edema models, alongside molecular docking studies to assess binding affinity towards human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).

In a related study, compounds synthesized from the core chemical structure were tested for anti-inflammatory activity, showing better activity than diclofenac in some cases. This study highlighted the influence of aliphatic groups on the thiazolidinone ring and the presence of electron-donating groups contributing to the compound's efficacy. The compounds demonstrated a good gastrointestinal safety profile in ulcerogenic toxicity studies (Nikalje, 2014).

Antimicrobial Activity

Further, the compound has been a precursor in synthesizing new heterocycles with potential antimicrobial activity. Bondock et al. (2008) utilized a related compound for creating new heterocycles, including coumarin, pyridine, and thiazole derivatives, tested and evaluated as antimicrobial agents. The study provided insights into the structural characterization and antimicrobial efficacy of these synthesized compounds (Bondock, Rabie, Etman, & Fadda, 2008).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) reported the synthesis of coordination complexes using pyrazole-acetamide derivatives, showcasing the effect of hydrogen bonding on self-assembly processes. These complexes exhibited significant antioxidant activity in vitro, revealing the potential of such structures in developing antioxidant agents (Chkirate et al., 2019).

Insecticidal Assessment

Fadda et al. (2017) explored the insecticidal properties of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, demonstrating the potential of such compounds for agricultural applications. This study highlights the versatile potential of compounds derived from or related to the core chemical structure , spanning from medical to agricultural fields (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-6-2-5-9-18(13)26-20(16-11-32(30,31)12-17(16)24-26)23-19(27)10-25-21(28)14-7-3-4-8-15(14)22(25)29/h2-9H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXKBUBUPIINMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.